(2-Propylphenyl)methanol
Overview
Description
“(2-Propylphenyl)methanol” is an organic compound with the molecular weight of 150.22 . It is a liquid at room temperature . The compound has attracted a lot of scientific interest because of its physical and chemical properties, biological activity, and potential applications in diverse fields of research and industry.
Molecular Structure Analysis
The InChI code for “(2-Propylphenyl)methanol” is 1S/C10H14O/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7,11H,2,5,8H2,1H3
. This indicates that the compound has a carbon backbone with a propyl group and a phenyl group attached, along with a hydroxyl group (methanol).
Physical And Chemical Properties Analysis
“(2-Propylphenyl)methanol” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.
Scientific Research Applications
Lipid Dynamics in Biological Membranes :Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. This effect is crucial in studying transmembrane proteins/peptides, as methanol can influence lipid scrambling, which is often misconstrued as the action of proteins or peptides (Nguyen et al., 2019).
Asymmetric Hydrogenation in Organic Synthesis :In organic synthesis, methanol has been used as a solvent in the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, leading to high enantioselectivity. This demonstrates methanol's role in catalytic reactions that produce significant organic compounds (Ohkuma et al., 2007).
Electrochemical Analysis Techniques :Methanol is an important component in electrochemical analysis techniques, such as in the detection of alcohol in fermentation processes. A hybrid electrophoresis device with electrochemical preprocessing has been developed to differentiate methanol from other alcohols like ethanol, showcasing its application in analytical chemistry (Santos et al., 2017).
Enantioselective Epoxidation in Chemical Synthesis :Methanol-based compounds, such as (1R,3S,4S)-2-azanorbornyl-3-methanol, have been used as catalysts for enantioselective epoxidation of α,β-enones, demonstrating its utility in producing epoxides with high yields and enantioselectivities (Lu et al., 2008).
Photocatalytic Hydrogen Production :A heterogeneous photocatalyst (Ni-modified CdS nanoparticles) has been used to split methanol into hydrogen and carbonyl compounds under visible light. This showcases methanol's role in photocatalytic hydrogen production, an area with potential applications in energy and the chemical industry (Chai et al., 2016).
Biological Conversion of Methanol :Methanol is used as a substrate for bioproduction in engineered strains of Escherichia coli. The strains couple methanol utilization with the growth on specific sugars, paving the way for methanol's use in the biological production of chemicals and fuels (Chen et al., 2018).
Safety And Hazards
The safety information for “(2-Propylphenyl)methanol” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
While specific future directions for “(2-Propylphenyl)methanol” are not mentioned in the search results, the future of methanol production in general is a topic of ongoing research. There is a growing interest in renewable methanol production, with methanol being seen as a potential alternative source of energy . The global demand for methanol is increasing, and new technologies for more efficient methanol production are being developed .
properties
IUPAC Name |
(2-propylphenyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7,11H,2,5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMZCSIXTWIEDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511212 | |
Record name | (2-Propylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Propylphenyl)methanol | |
CAS RN |
17475-43-3 | |
Record name | 2-Propylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17475-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Propylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-propylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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